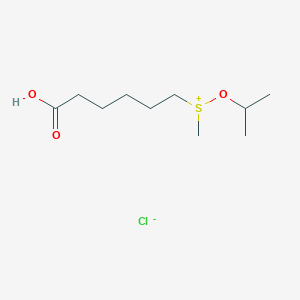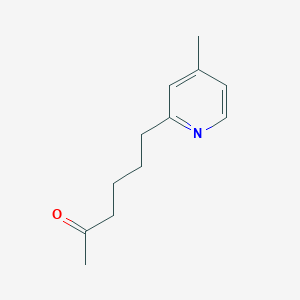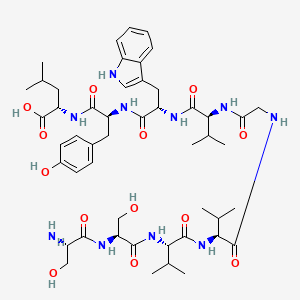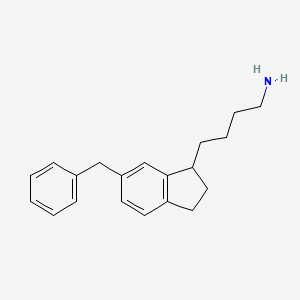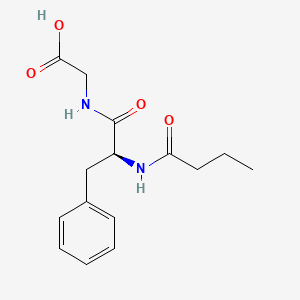![molecular formula C8H10N4S4 B12570353 1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl- CAS No. 159898-75-6](/img/structure/B12570353.png)
1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-] is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of sulfur and nitrogen atoms in the ring structure imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and carbon disulfide. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as triethylamine or phosphorus oxychloride .
Major Products Formed
The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals
Medicine: Investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives involves interactions with various molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, they may interact with DNA or proteins, disrupting cellular processes and leading to their therapeutic effects . The exact mechanism of action depends on the specific derivative and its target.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds containing sulfur and nitrogen, such as:
1,2,4-Thiadiazole: Similar in structure but with different reactivity and biological properties.
1,3,4-Oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical and biological activities.
1,2,4-Triazole: Contains three nitrogen atoms in the ring, resulting in unique reactivity and applications
The uniqueness of 1,3,4-thiadiazole derivatives lies in their ability to undergo a wide range of chemical reactions and their diverse biological activities, making them valuable in various fields of research and industry.
Propiedades
Número CAS |
159898-75-6 |
|---|---|
Fórmula molecular |
C8H10N4S4 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
2-methyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H10N4S4/c1-5-9-11-7(15-5)13-3-4-14-8-12-10-6(2)16-8/h3-4H2,1-2H3 |
Clave InChI |
MZUQBBBNFRCIDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SCCSC2=NN=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



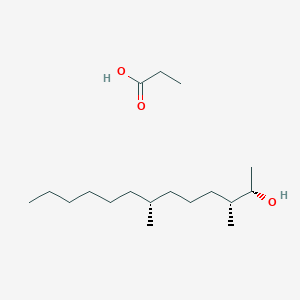
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

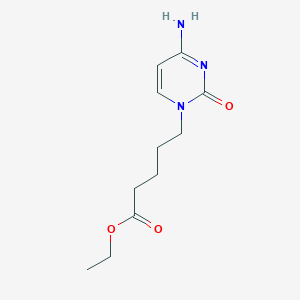
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
